molecular formula C20H18N2O4S B11016347 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B11016347
M. Wt: 382.4 g/mol
InChI Key: CNBZDLVTNLGMMP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core and a thiazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furochromene core, followed by the introduction of the thiazole moiety. Key steps include:

    Formation of the Furochromene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromene ring.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction with suitable thiazole precursors.

    Final Assembly: The final step involves the coupling of the furochromene and thiazole intermediates under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide has been explored for various scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research has focused on its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development.

    Industry: Its chemical stability and reactivity make it a candidate for use in industrial processes and materials science.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl: This compound shares a similar furochromene core but differs in the substituents attached to the ring.

    2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid: Another related compound with a similar core structure but different functional groups.

Uniqueness

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a furochromene core and a thiazole moiety

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C20H18N2O4S/c1-9-8-25-16-7-17-14(5-13(9)16)10(2)15(19(24)26-17)6-18(23)22-20-21-11(3)12(4)27-20/h5,7-8H,6H2,1-4H3,(H,21,22,23)

InChI Key

CNBZDLVTNLGMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4=NC(=C(S4)C)C)C

Origin of Product

United States

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